5-methyl-10-propyl-2-(2-thienyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
5-methyl-10-propyl-2-(2-thienyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the pyrano[2,3-f]chromene family. These compounds are known for their intriguing structures, which contain both α-pyrone and γ-pyrone fragments. This particular compound has garnered interest due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-10-propyl-2-(2-thienyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the use of phloroglucinol as a starting material. A regioselective synthetic route has been developed, which includes the following steps :
Condensation Reaction: Phloroglucinol undergoes a condensation reaction with appropriate aldehydes and ketones.
Cyclization: The intermediate product is then cyclized to form the pyrano[2,3-f]chromene core.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-methyl-10-propyl-2-(2-thienyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The thienyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the use of halogenating agents and catalysts to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly for its anticancer properties.
Medicine: Research indicates potential use as an anticancer agent, with studies showing activity against various cancer cell lines.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-methyl-10-propyl-2-(2-thienyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell proliferation and apoptosis . The compound may inhibit key enzymes or receptors, leading to the disruption of cellular processes essential for cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 5-methoxy-2,2-dimethyl-9-chloro-10-trifluormethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Uniqueness
5-methyl-10-propyl-2-(2-thienyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione stands out due to the presence of the thienyl group, which imparts unique electronic and steric properties. This makes it distinct from other pyrano[2,3-f]chromene derivatives and may contribute to its specific biological activities .
Properties
Molecular Formula |
C20H18O4S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-methyl-10-propyl-2-thiophen-2-yl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C20H18O4S/c1-3-5-12-9-17(22)23-15-8-11(2)18-13(21)10-14(16-6-4-7-25-16)24-20(18)19(12)15/h4,6-9,14H,3,5,10H2,1-2H3 |
InChI Key |
ONEJUEJNFCHRNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC(O3)C4=CC=CS4 |
Origin of Product |
United States |
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